7-(2-CHLORO-4-FLUOROBENZYL)-8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-(2-Chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound It is characterized by its unique structure, which includes multiple halogenated aromatic rings and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Halogenation: The aromatic rings are halogenated using reagents such as chlorine and fluorine under controlled conditions.
Coupling Reactions: The halogenated aromatic rings are then coupled to the purine core using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the halogenated sites, potentially replacing halogens with hydrogen.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dehalogenated aromatic compounds.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways involving purine derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways where purine derivatives play a crucial role.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chloro-4-fluorobenzyl)-1,3-dimethylxanthine
- 8-(4-Hydroxyphenoxy)-1,3-dimethylxanthine
Uniqueness
Compared to similar compounds, 7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloro-2-pyridyl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its multiple halogenated aromatic rings, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[(2-chloro-4-fluorophenyl)methyl]-8-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl3FN5O4/c1-32-21-20(23(35)33(2)25(32)36)34(12-13-3-4-15(29)10-18(13)27)24(31-21)38-17-7-5-16(6-8-17)37-22-19(28)9-14(26)11-30-22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJWYACDKZRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl3FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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